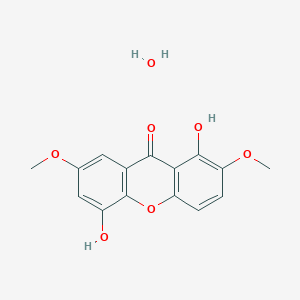
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate is a chemical compound with the molecular formula C15H14O7. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds known for their diverse biological activities .
Méthodes De Préparation
The synthesis of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate typically involves the reaction of polyphenols with salicylic acids in the presence of dehydrating agents such as acetic anhydride. Industrial production methods may utilize zinc chloride or phosphoryl chloride to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate, leading to the formation of quinones.
Reduction: Common reducing agents such as sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Applications De Recherche Scientifique
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: Its potential anti-cancer and anti-inflammatory activities are being explored.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
1,5-Dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate can be compared with other xanthone derivatives such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Similar in structure but differs in the position of hydroxyl and methoxy groups.
1,7-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
838821-90-2 |
|---|---|
Formule moléculaire |
C15H14O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
1,5-dihydroxy-2,7-dimethoxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C15H12O6.H2O/c1-19-7-5-8-13(17)12-10(21-15(8)9(16)6-7)3-4-11(20-2)14(12)18;/h3-6,16,18H,1-2H3;1H2 |
Clé InChI |
FDSFBDJOVZMNCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C=C(C=C3O)OC)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



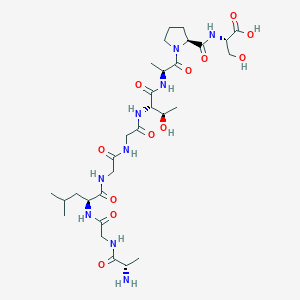
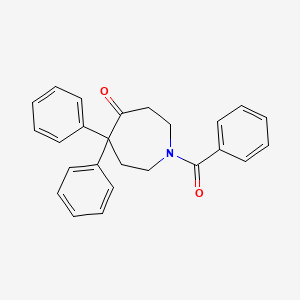
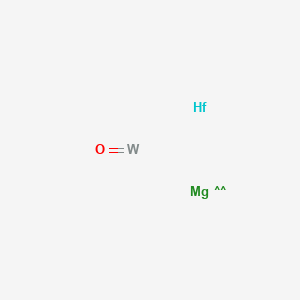

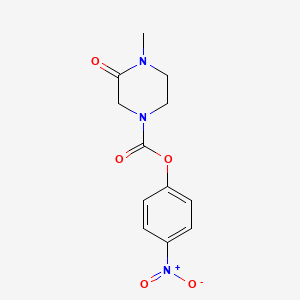
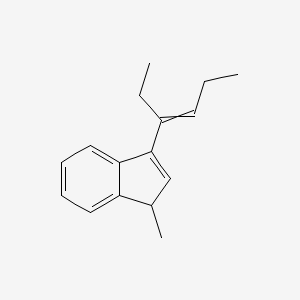
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
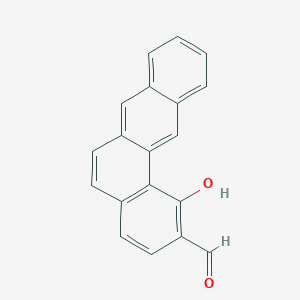
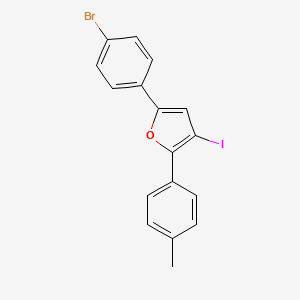
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
